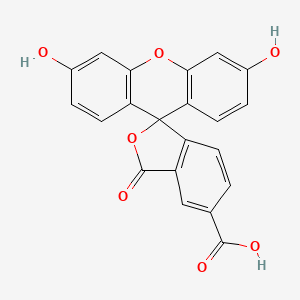

5-Carboxyfluorescein

概述

描述

5-羧基荧光素是荧光素的衍生物,荧光素是一种广泛使用的荧光染料。它以其高荧光量子产率、良好的光稳定性和水溶性而闻名。 这些特性使其成为各种生物分析应用中宝贵的工具,包括 pH 传感器、DNA 测序和荧光显微镜 .

准备方法

合成路线和反应条件: 5-羧基荧光素可以通过多种方法合成。一种常见的途径是使荧光素与氯乙酸在碱的存在下反应。 反应通常在回流条件下进行,产物通过重结晶纯化 .

工业生产方法: 5-羧基荧光素的大规模生产涉及类似的合成路线,但条件经过优化以确保高产率和纯度。 该过程包括严格的纯化步骤,如色谱,以达到所需的产物质量 .

化学反应分析

Derivatization via Carboxyl Group Activation

The carboxyl group at position 5 enables covalent attachment to biomolecules through activation with carbodiimide-based coupling reagents:

-

Example : In peptide synthesis, 5-FAM reacts with lysine residues using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds. This method achieved >90% conjugation efficiency in FRET-based triple-helical peptide substrates .

-

Kinetic Data : Hydrolysis rates of FAM-labeled substrates by MMP-1 and MMP-13 were 2.3 ± 0.1 μM/s and 1.8 ± 0.2 μM/s, respectively, demonstrating superior stability compared to FITC conjugates .

Conjugation to Biomolecules

5-FAM is extensively used to label peptides, proteins, and nucleotides, offering enhanced photostability over FITC:

-

Comparative Stability : FAM-protein conjugates retained 95% fluorescence intensity after 72 hours under physiological conditions, outperforming FITC (57% retention) .

pH-Dependent Fluorescence Modulation

The carboxyl group’s protonation state governs fluorescence intensity:

| pH | Fluorescence Intensity | Mechanism |

|---|---|---|

| <6.0 | Low | Protonated carboxyl group quenches xanthene |

| >7.5 | High | Deprotonated carboxyl enhances conjugation |

Cross-Linking for Sensor Fabrication

Immobilization strategies using 5-FAM-BSA conjugates:

| Method | Matrix | Response Time | Lifespan |

|---|---|---|---|

| Glutaraldehyde cross-linking | Glass surfaces | <30 s | >200 cycles |

| Sol-gel entrapment | ORMOCER | <60 s | >150 cycles |

Direct Conjugation to L-Lysine

-

Reactants : 5-FAM (1 eq), L-lysine (1 eq), DIC/HOAt (1.1 eq each)

-

Conditions : 0–4°C for 2 h, then RT overnight

-

Yield : 82% (HPLC purity >95%)

Analytical Validation

This comprehensive analysis demonstrates this compound’s versatility in bioconjugation and sensing, driven by its well-characterized reactivity and robust fluorescence properties. Its superiority over FITC in long-term stability and conjugation efficiency makes it indispensable in modern biochemical assays.

科学研究应用

Fluorescent Probes in Biological Research

1.1 Thymopoietin Receptor Studies

5-Carboxyfluorescein has been employed as a fluorescent probe in the study of thymopoietin receptors. A study demonstrated that a C-terminally labeled thymopentin (TP5-FAM) using 5-CF could bind specifically to human lymphoid cell lines, indicating its potential for studying receptor-ligand interactions in immunology. The binding affinity was characterized with a dissociation constant () of 33 µM, showcasing its utility in receptor characterization and cellular studies .

1.2 Drug Transport Studies

Recent research identified 5-CF as a substrate for the SLC46A3 transporter, which plays a crucial role in drug efficacy by mediating endocytosis pathways. The study utilized 5-CF in fluorescence-based assays to evaluate drug interactions and transport mechanisms, highlighting its importance in pharmacological research .

| Application | Description | Reference |

|---|---|---|

| Thymopoietin Receptor Binding | Used as a probe to study receptor-ligand interactions | |

| Drug Transport Mechanism | Evaluated SLC46A3 function using 5-CF |

Enhancement Techniques for Fluorescence

2.1 Plasmonic Enhancement

Fluorescence enhancement techniques have significantly increased the sensitivity of assays using 5-CF. A study demonstrated that coupling 5-CF with bimetallic plasmonic substrates (gold-silver) achieved a fluorescence enhancement factor of up to 46.5-fold at optimal concentrations. This advancement allows for more sensitive detection methods in biochemical assays, facilitating applications in diagnostics and environmental monitoring .

| Enhancement Technique | Fluorescence Factor | Reference |

|---|---|---|

| Bimetallic Plasmonic Coupling | 46.5-fold enhancement |

Applications in Drug Delivery Systems

3.1 Liposome-Based Delivery

This compound is also used as a fluorescent marker in liposome-based drug delivery systems. These systems have shown improved drug delivery efficiency and reduced side effects in clinical trials. By incorporating 5-CF into liposomal formulations, researchers can track the distribution and release of therapeutic agents, enhancing the understanding of pharmacokinetics and biodistribution .

Toxicity and Viability Assays

4.1 Cell Viability Studies

In toxicity assessments, 5-CF has been utilized alongside other fluorescent dyes to evaluate cell viability and membrane integrity in various cell types, including primary hepatocytes from rainbow trout. This application demonstrates its role in environmental toxicology and pharmacology, providing insights into cellular responses to toxic compounds .

作用机制

5-羧基荧光素的作用机制涉及它在光激发后发荧光的特性。该化合物在特定波长处吸收光,并在更长的波长处发射光。这种荧光用于追踪和可视化生物过程。 分子靶标包括细胞内分子,它与胺基共价结合 .

类似化合物:

6-羧基荧光素: 另一种具有类似性质但光物理行为不同的区域异构体。

荧光素: 母体化合物,应用范围更广,但特异性较低。

羧基荧光素琥珀酰亚胺酯: 一种用于更稳定细胞标记的衍生物

5-羧基荧光素的独特性: 5-羧基荧光素由于其特定的激发和发射波长而具有独特性,使其非常适合某些生物分析应用。 它能够与生物分子形成稳定的偶联物,增强了它在各个科学领域的应用价值 .

相似化合物的比较

6-Carboxyfluorescein: Another regioisomer with similar properties but different photophysical behavior.

Fluorescein: The parent compound with broader applications but less specificity.

Carboxyfluorescein succinimidyl ester: A derivative used for more stable cell labeling

Uniqueness of 5-Carboxyfluorescein: this compound is unique due to its specific excitation and emission wavelengths, making it highly suitable for certain bioanalytical applications. Its ability to form stable conjugates with biomolecules enhances its utility in various scientific fields .

生物活性

5-Carboxyfluorescein (5-FAM) is a fluorescent dye widely used in biological research due to its unique optical properties and versatility in various applications. This article explores the biological activity of 5-FAM, focusing on its applications in cellular studies, its impact on peptide activity, and its role in fluorescence-based assays.

This compound has an excitation wavelength of approximately 490 nm and an emission wavelength of about 520 nm, making it suitable for a range of fluorescence applications. Its high extinction coefficient enhances sensitivity in assays, particularly in high-throughput screening (HTS) and cell-based assays . The compound is often utilized as a labeling agent for peptides and proteins, facilitating the study of cellular processes through fluorescence microscopy and flow cytometry.

Impact on Peptide Activity

Recent studies have highlighted how the choice of fluorophore can significantly influence the biological activity of labeled peptides. A comprehensive study examined various fluorophores attached to blood-brain barrier (BBB) peptide shuttles and antimicrobial peptides. It was found that 5-FAM, along with other fluorophores, modulated peptide efficacy, toxicity, and cellular uptake when compared to unlabeled peptides. This underscores the necessity for careful selection of fluorophores in experimental designs to avoid biasing results .

Case Studies and Research Findings

- Fluorescence Enhancement : Research demonstrated that coupling 5-FAM with surface plasmons significantly enhanced its fluorescence emission. This enhancement allows for more sensitive detection methods in biological assays .

- Enzymatic Activity Assays : In studies involving enzymatic reactions, 5-FAM was used to monitor hydrolysis rates through changes in fluorescence intensity. The kinetic parameters were calculated using various linear regression models, showcasing the compound's utility in enzyme kinetics .

- Toxicity Studies : The use of 5-FAM in toxicity assessments has been documented, where it served as a marker for cell viability and membrane integrity. In one study involving topical application of compounds, 5-FAM was used to evaluate skin permeation and free radical scavenging activities .

Data Tables

属性

IUPAC Name |

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21/h1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYVEMPWNAYQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227642 | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76823-03-5 | |

| Record name | 5-FAM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXYFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2MM66GSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。